2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride
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Overview
Description
2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an acetyl group attached to a pyrrolidin-3-yl moiety and an aminoacetic acid component.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride typically involves the following steps:
Formation of 1-acetylpyrrolidin-3-ylamine: This can be achieved by reacting pyrrolidin-3-one with an appropriate amine source under controlled conditions.
Coupling with aminoacetic acid: The resulting 1-acetylpyrrolidin-3-ylamine is then coupled with aminoacetic acid to form the desired compound.
Acidification and crystallization: The final step involves acidification, usually with hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications include its use as a drug precursor or active pharmaceutical ingredient.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl group and aminoacetic acid moiety may play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.
Comparison with Similar Compounds
2-[(1-acetylpyrrolidin-3-yl)acetamido]acetic acid
2-[(1-acetylpyrrolidin-3-yl)-2,2,2-trifluoroacetamido]acetic acid
Uniqueness: 2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride is unique in its specific combination of functional groups and its potential applications. While similar compounds may share structural similarities, the presence of the dihydrochloride salt and the specific arrangement of the acetyl and aminoacetic acid groups distinguish it from its counterparts.
Properties
CAS No. |
2680538-95-6 |
---|---|
Molecular Formula |
C8H16Cl2N2O3 |
Molecular Weight |
259.1 |
Purity |
91 |
Origin of Product |
United States |
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